2-Adgpuag 2-Adgpuag
Brand Name: Vulcanchem
CAS No.: 110326-09-5
VCID: VC20787560
InChI: InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1
SMILES: CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O
Molecular Formula: C14H21NO11
Molecular Weight: 379.32 g/mol

2-Adgpuag

CAS No.: 110326-09-5

Cat. No.: VC20787560

Molecular Formula: C14H21NO11

Molecular Weight: 379.32 g/mol

* For research use only. Not for human or veterinary use.

2-Adgpuag - 110326-09-5

Specification

CAS No. 110326-09-5
Molecular Formula C14H21NO11
Molecular Weight 379.32 g/mol
IUPAC Name (2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid
Standard InChI InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1
Standard InChI Key AALORNCJXUQNQW-FNGWHDOKSA-N
Isomeric SMILES CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O
SMILES CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O
Canonical SMILES CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator